Phenserine-d5

Description

Strategic Rationale for Isotopic Labeling in Drug Discovery and Development Research

Isotopic labeling is a cornerstone technique in modern pharmaceutical research, providing critical insights into the behavior of drug candidates. musechem.com The incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a drug molecule creates a "tagged" version that can be accurately tracked and differentiated from its endogenous or non-labeled counterparts. metsol.com This strategy is fundamental to a wide range of studies essential for drug discovery and development.

Furthermore, isotopically labeled compounds, particularly deuterated analogues, serve as ideal internal standards for quantitative bioanalysis using mass spectrometry. clearsynth.comaptochem.com In these analytical methods, a known quantity of the deuterated standard is added to a biological sample (e.g., plasma or brain tissue) containing the non-labeled drug. Because the deuterated standard is chemically identical to the analyte, it behaves similarly during sample extraction and analysis, correcting for variations in the procedure. aptochem.comlcms.cz Its different mass, however, allows it to be distinguished by the mass spectrometer, enabling highly accurate and precise quantification of the target drug. clearsynth.com

Table 1: Key Applications of Isotopic Labeling in Drug Research

| Application Area | Description | Research Benefit |

| ADME Studies | Tracking the Absorption, Distribution, Metabolism, and Excretion of a drug. chemicalsknowledgehub.com | Provides a comprehensive understanding of a drug's fate in a biological system. nih.gov |

| Metabolite Identification | Elucidating the metabolic pathways of a parent drug. nih.gov | Helps identify active or potentially toxic metabolites. nih.gov |

| Bioavailability Studies | Determining the fraction of an administered dose that reaches systemic circulation. researchgate.net | Essential for establishing pharmacokinetic profiles. |

| Internal Standards | Used in mass spectrometry to ensure accurate quantification of a drug in biological samples. clearsynth.com | Increases the precision, accuracy, and robustness of bioanalytical methods. aptochem.com |

| Mechanistic Studies | Probing the specific interactions and mechanisms of action of a drug at a molecular level. musechem.com | Offers detailed insights into how a drug exerts its effects. |

Role of Deuterium Substitution in Modulating Pharmacokinetic Profiles for Research Purposes

The replacement of hydrogen with deuterium can significantly alter a drug's pharmacokinetic profile, a phenomenon rooted in the "kinetic isotope effect" (KIE). acs.org The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). google.com Consequently, breaking a C-D bond requires more energy, which can slow down the rate of chemical reactions, including the metabolic processes that break down drugs in the body. wikipedia.orgacs.org

This effect is particularly relevant for metabolic reactions catalyzed by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. researchgate.net If the breaking of a C-H bond is the rate-limiting step in a drug's metabolism, substituting that hydrogen with deuterium can substantially decrease the rate of metabolic clearance. acs.orgnih.gov This can lead to several observable changes in the drug's pharmacokinetic profile for research investigation:

Increased Half-Life: By slowing metabolism, deuteration can extend the time the drug remains in the body. frontiersin.orgacs.org

Altered Metabolite Profile: Deuteration at a specific site can hinder metabolism at that position, potentially redirecting the metabolic process to other sites on the molecule. This can alter the ratio of different metabolites, which can be advantageous if it reduces the formation of a toxic metabolite. nih.govresearchgate.net

A notable example of this principle is Deutetrabenazine, the first deuterated drug to receive FDA approval. nih.gov It is a deuterated version of tetrabenazine, and its slower metabolism leads to a longer half-life and improved tolerability compared to its non-deuterated counterpart. acs.org In a research context, this modulation of pharmacokinetics allows scientists to create tools to study how changes in metabolic rate affect a drug's efficacy and mechanism of action. semanticscholar.org

Table 2: Impact of Deuteration on Pharmacokinetic Parameters for Research

| Pharmacokinetic Parameter | Effect of Deuteration (Typical) | Research Implication |

| Metabolic Clearance | Decreased nih.gov | Allows for the study of how metabolic stability influences drug action and duration. |

| Half-life (t½) | Increased frontiersin.org | Facilitates investigation into the relationship between drug exposure time and therapeutic or mechanistic effects. |

| Area Under the Curve (AUC) | Increased nih.gov | Enables research on the effects of higher systemic exposure on target engagement. |

| Metabolite Ratios | Altered researchgate.net | Provides a tool to investigate the specific roles and activities of different metabolic pathways. |

Significance of Phenserine-d5 as a Preclinical Research Probe and Mechanistic Tool

Phenserine (B12825) is an investigational compound that has been studied for its potential role in neurodegenerative conditions like Alzheimer's disease. wikipedia.orgontosight.ai Its mechanism of action is thought to be twofold: it acts as a selective inhibitor of the enzyme acetylcholinesterase (AChE), and it also appears to modulate the processing of amyloid-β precursor protein (APP), which is involved in the formation of amyloid plaques. wikipedia.orgdrugbank.comnih.gov

Given this dual mechanism, a deuterated analogue such as this compound serves as a highly valuable and specialized tool for preclinical research. While specific research data on this compound is not widely published, its significance can be understood based on the established applications of deuterated compounds in pharmacology.

As a Preclinical Research Probe:

The primary role of this compound in preclinical studies is as a superior internal standard for the quantitative analysis of phenserine in biological matrices. clearsynth.comaptochem.com When researchers are studying the pharmacokinetics of phenserine in animal models, they need to measure its concentration in plasma and, crucially, in brain tissue. ontosight.ai By adding a known amount of this compound to the samples, they can use techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the exact amount of non-deuterated phenserine with high accuracy and reproducibility. lcms.cz This is essential for correlating the drug's concentration with its observed pharmacological effects.

As a Mechanistic Tool:

This compound also functions as a sophisticated mechanistic tool. Phenserine is metabolized into several derivatives, including (−)-N1-norphenserine and (−)-N8-norphenserine. wikipedia.org By strategically placing deuterium atoms on the methyl groups that are removed to form these metabolites, researchers can create versions of this compound that are more resistant to this specific metabolic N-demethylation process.

This allows for controlled experiments to dissect the compound's complex mechanism of action:

Investigating Metabolic Pathways: By comparing the effects of phenserine with a metabolically stabilized this compound analogue in neuronal cell cultures or animal models, scientists can investigate whether the parent compound or its metabolites are primarily responsible for its effects on AChE inhibition and APP regulation. wikipedia.orgnih.gov

In essence, this compound allows researchers to finely manipulate and precisely measure the parent compound, providing a clearer window into its metabolic fate and its dual mechanisms of action in the context of neurodegeneration research. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C20H23N3O2 |

|---|---|

Molecular Weight |

342.4 g/mol |

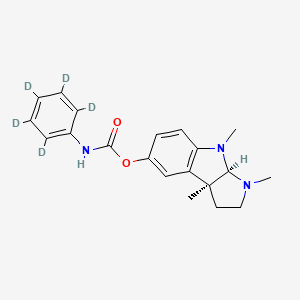

IUPAC Name |

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(2,3,4,5,6-pentadeuteriophenyl)carbamate |

InChI |

InChI=1S/C20H23N3O2/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14/h4-10,13,18H,11-12H2,1-3H3,(H,21,24)/t18-,20+/m1/s1/i4D,5D,6D,7D,8D |

InChI Key |

PBHFNBQPZCRWQP-YQUOXFQNSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)OC2=CC3=C(C=C2)N([C@@H]4[C@]3(CCN4C)C)C)[2H])[2H] |

Canonical SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation for Phenserine D5

Precursor Compounds and Chemo-Enzymatic Approaches in Phenserine-d5 Synthesis

The synthesis of this compound is fundamentally a chemical process that relies on two key precursor compounds. The core structure is derived from (-)-eseroline, which is itself obtained from the natural product (-)-physostigmine. researchgate.netnih.gov Physostigmine is converted to eseroline (B613827) through hydrolysis. drugbank.com

While the direct synthesis of this compound does not typically involve enzymatic steps, chemo-enzymatic strategies are broadly applicable in the synthesis of complex chiral molecules. For instance, enzymes could be used for the stereoselective synthesis of precursors or for resolving racemic mixtures to obtain the desired enantiomerically pure starting materials, though the common route to (-)-eseroline relies on the readily available chiral pool of (-)-physostigmine.

Table 1: Key Precursors for this compound Synthesis

| Precursor | Role in Synthesis | Source/Method |

|---|---|---|

| (-)-Eseroline | Provides the core pyrrolo[2,3-b]indoline structure with the correct stereochemistry. | Hydrolysis of (-)-physostigmine, a natural alkaloid. researchgate.net |

Deuterium (B1214612) Labeling Strategies and Regioselective Incorporation

The strategy for producing this compound is centered on the "synthetic approach," where a deuterium-containing starting material is incorporated into the final molecule, rather than an "exchange approach" that would attempt to swap hydrogens for deuterium on the final Phenserine (B12825) structure.

In this compound, the five deuterium atoms are regioselectively located on the phenyl ring of the N-phenylcarbamate group. lgcstandards.com The chemical structure is specifically (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydro-pyrrolo[2,3-b]indol-5-yl N-(phenyl-d5)carbamate.

The mechanistic basis for this precise and complete deuteration is the use of Phenyl-d5 isocyanate as a key building block. clearsynth.comsigmaaldrich.com Because this precursor is synthesized with deuterium atoms at all five positions of the phenyl ring, their incorporation into the final Phenserine molecule is guaranteed by the subsequent reaction chemistry. This method avoids the potential for incomplete or scrambled labeling that can occur with late-stage hydrogen-deuterium exchange reactions.

The primary synthetic transformation for deuterium incorporation is the reaction between the hydroxyl group of (-)-eseroline and the isocyanate group of Phenyl-d5 isocyanate. This reaction forms a carbamate (B1207046) linkage and attaches the pre-labeled phenyl-d5 group to the eseroline core, yielding this compound. The reaction is typically carried out in an anhydrous organic solvent in the presence of a base catalyst.

The deuterated precursor, Phenyl-d5 isocyanate, can be synthesized through various established methods. A common industrial route involves the phosgenation of the corresponding deuterated aniline (B41778) (aniline-d5). google.com Aniline-d5 itself can be prepared from deuterated benzene (B151609) (benzene-d6). Alternative, cleaner syntheses of isocyanates, such as the thermal decomposition of carbamates, have also been developed. researchgate.net

Optimization of Synthetic Yields and Isotopic Purity

Optimizing the synthesis of this compound involves maximizing the efficiency of the coupling reaction and ensuring the integrity of the isotopic label.

Key parameters for optimizing the reaction yield include the choice of solvent, the type and amount of base catalyst, reaction temperature, and reaction time. The goal is to drive the carbamoylation reaction to completion to maximize the conversion of (-)-eseroline into the final product.

The isotopic purity of this compound is primarily determined by the isotopic purity of the Phenyl-d5 isocyanate precursor. Commercial suppliers of this reagent typically offer high isotopic enrichment, often 98 atom % D or greater. sigmaaldrich.com By using a pre-labeled building block with high isotopic purity, the final product inherently achieves a correspondingly high and well-defined level of deuteration, with minimal presence of d3 or d4 variants. This synthetic strategy is superior to direct H/D exchange methods, which can often result in a broader distribution of isotopologues. researchgate.net

Table 2: Purity and Yield Optimization Parameters

| Parameter | Goal | Method/Consideration |

|---|---|---|

| Chemical Yield | Maximize conversion of (-)-eseroline to this compound. | Optimization of base catalyst, solvent, temperature, and reaction time for the carbamoylation step. |

| Isotopic Purity | Achieve >98% deuterium incorporation at the target sites. | Use of high-purity Phenyl-d5 isocyanate precursor. sigmaaldrich.com |

| Chemical Purity | Remove unreacted precursors and byproducts. | Purification of the final product, typically via chromatography or recrystallization. |

Stereochemical Control and Enantiomeric Purity in Deuterated Phenserine Synthesis

Phenserine is a chiral molecule, and its biological activity resides specifically in the (-)-enantiomer, which has the (3aS,8aR) configuration. wikipedia.orgnih.gov Therefore, maintaining strict stereochemical control throughout the synthesis is paramount.

The key to achieving high enantiomeric purity in this compound lies in the choice of the starting material. The synthesis begins with (-)-physostigmine, a naturally occurring alkaloid that is enantiomerically pure. researchgate.net This is converted to (-)-eseroline, which retains the critical stereocenters.

The subsequent carbamoylation reaction, where the phenyl-d5-carbamate group is added to the hydroxyl function of (-)-eseroline, does not affect the existing chiral centers at positions 3a and 8a of the pyrroloindoline core. As a result, the stereochemistry of the precursor is directly transferred to the final product. This substrate-controlled synthesis ensures that the final this compound product is obtained as the desired (-)-enantiomer with high enantiomeric purity. researchgate.net

Advanced Pharmacological Investigations of Phenserine D5: Preclinical Mechanistic Studies

Enzyme Inhibition Kinetics and Molecular Interactions in vitro

Phenserine (B12825) is recognized as a potent inhibitor of cholinesterase enzymes, with a distinct profile of activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Acetylcholinesterase (AChE) Inhibition Profiling and Kinetic Parameters

Phenserine demonstrates potent, concentration-dependent inhibition of AChE. nih.govnih.gov Kinetic studies have established its high affinity for the enzyme, as evidenced by low nanomolar half-maximal inhibitory concentration (IC50) values. nih.gov Research on human erythrocyte AChE determined an IC50 value of 45.3 nM. nih.govnih.gov Another study reported a similar potent IC50 of 22 nM for human erythrocyte AChE. nih.govresearchgate.net Investigations using AChE from Electrophorus electricus yielded an IC50 value of 13 nM. nih.gov

Further kinetic analysis of its interaction with human erythrocyte AChE identified a Michaelis-Menten constant (Km) for the hydrolysis of acetylthiocholine (B1193921) iodide of 0.124 mM and a maximal velocity (Vmax) of 0.980 µmol/min/mg protein. nih.gov The inhibition constant (Ki) for Phenserine was estimated to be 0.048 µM. nih.gov This robust inhibition of AChE is a primary mechanism contributing to its pharmacological profile. drugbank.com

| Enzyme Source | Parameter | Value | Reference |

|---|---|---|---|

| Human Erythrocyte | IC50 | 22 nM | nih.govresearchgate.net |

| Human Erythrocyte | IC50 | 45.3 nM | nih.govnih.gov |

| Electrophorus electricus | IC50 | 13 nM | nih.gov |

| Human Erythrocyte | Ki | 48 nM | nih.gov |

Butyrylcholinesterase (BuChE) Inhibition Profiling and Selectivity Analysis

In contrast to its potent effect on AChE, Phenserine is a significantly weaker inhibitor of BuChE. nih.gov Studies measuring its activity against human plasma BuChE reported an IC50 value of 1560 nM. nih.govresearchgate.net

This differential activity highlights Phenserine's selectivity for AChE. A selectivity analysis, comparing the IC50 value for human AChE (22 nM) with that for human BuChE (1560 nM), reveals that Phenserine is approximately 71-fold more selective for AChE. nih.govresearchgate.net This characteristic distinguishes it from dual inhibitors that target both enzymes more equitably. nih.gov

| Enzyme Source | Parameter | Value | Selectivity Index (BuChE IC50 / AChE IC50) | Reference |

|---|---|---|---|---|

| Human Plasma | IC50 | 1560 nM | ~71 | nih.govresearchgate.net |

Non-Competitive and Reversible Inhibition Mechanisms

Kinetic analyses, including Dixon and Lineweaver-Burk plots, have indicated that the nature of AChE inhibition by Phenserine is non-competitive. nih.govnih.govnih.govnih.gov Non-competitive inhibition involves the inhibitor binding to an allosteric site on the enzyme, a location distinct from the active site where the substrate binds. wikipedia.orglibretexts.org This mode of inhibition means that the inhibitor does not directly compete with the substrate, acetylcholine (B1216132). libretexts.org The binding of a non-competitive inhibitor reduces the catalytic activity of the enzyme without affecting substrate binding. wikipedia.org

The inhibition is also characterized as reversible. drugbank.com Some literature describes it as pseudo-irreversible, a term for slowly reversible inhibitors. nih.gov This indicates that while the inhibitor can dissociate from the enzyme, it does so at a slow rate, leading to a long-lasting inhibitory effect. nih.gov

Modulation of Beta-Amyloid Precursor Protein (APP) Translation

Beyond its role as a cholinesterase inhibitor, Phenserine possesses a second, independent mechanism of action: the ability to reduce the production of APP and its subsequent cleavage product, amyloid-beta (Aβ). nih.govnih.gov This effect is not linked to its cholinergic activity. nih.govnih.govresearchgate.net

Post-Transcriptional Regulation of APP mRNA

Studies in human neuroblastoma cells have demonstrated that Phenserine treatment leads to a decrease in both cellular APP levels and the secretion of soluble APP and Aβ. nih.govnih.govresearchgate.net Crucially, this reduction in APP protein occurs without any corresponding change in the levels of APP messenger RNA (mRNA). nih.govnih.govresearchgate.netpnas.org This finding confirms that Phenserine's action is not at the level of gene transcription but occurs post-transcriptionally by suppressing the translation of existing APP mRNA into protein. nih.govnih.govpnas.org

Involvement of Iron Regulatory Elements and Interleukin-1 Responsive Elements

The specific target for Phenserine's modulatory effect on APP synthesis has been localized to the 5'-untranslated region (5'-UTR) of the APP mRNA. nih.govnih.govresearchgate.net This non-coding sequence at the beginning of the mRNA transcript contains specific regulatory motifs that control its translation.

Research has identified a functional iron-responsive element (IRE) within this 5'-UTR of the APP transcript. nih.govnih.govnih.gov IREs are stem-loop structures in mRNA that can be bound by iron regulatory proteins (IRPs), which in turn control the rate of protein translation. nih.gov It is suggested that Phenserine exerts its effect by interacting with this IRE, thereby regulating APP translation. nih.govnih.govresearchgate.net The efficiency of Phenserine's action has been shown to be greatest under conditions of intracellular iron chelation, supporting the hypothesis that it operates through an iron-dependent pathway at the APP 5'-UTR. researchgate.net

Furthermore, the APP 5'-UTR also contains a putative interleukin-1 (IL-1) responsive element. nih.govnih.gov Studies suggest that Phenserine's ability to regulate APP translation is mediated through this element, identifying a distinct drug target for modulating APP expression. nih.govnih.govresearchgate.net The proposed mechanism involves Phenserine either sterically hindering the binding of the ribosomal machinery to the mRNA or affecting the activity of trans-acting proteins, such as IRPs, that bind to these regulatory elements. nih.gov

Receptor Binding Affinity Profiling in Preclinical Models

Muscarinic and Nicotinic Receptor Interactions

Preclinical investigations into the mechanism of action of Phenserine-d5 indicate that its effects on the cholinergic system are primarily mediated through its potent, selective, and reversible inhibition of the enzyme acetylcholinesterase (AChE). This inhibition leads to an increase in the synaptic concentration of the neurotransmitter acetylcholine. The elevated acetylcholine levels then act upon postsynaptic muscarinic and nicotinic receptors, leading to enhanced cholinergic neurotransmission.

The direct binding affinity of phenserine itself for muscarinic and nicotinic receptor subtypes has not been established as its principal mechanism. Instead, its role is characterized as an indirect agonist, augmenting the action of the endogenous ligand, acetylcholine. This targeted action on AChE, with over 50-fold selectivity against butyrylcholinesterase (BChE), allows for a focused enhancement of cholinergic function while minimizing potential side effects associated with non-selective cholinesterase inhibition.

Dopamine (B1211576) Receptor Subtype Ligand Binding Studies

Based on available preclinical literature, the direct ligand binding affinity of this compound for dopamine receptor subtypes has not been extensively characterized. The primary pharmacological activities and mechanistic studies of phenserine have centered on its effects on the cholinergic system and on the processing of amyloid precursor protein (APP). Consequently, direct interaction with dopaminergic receptors is not considered a primary mechanism of action for this compound.

Cellular and Subcellular Mechanistic Effects in in vitro and Preclinical Animal Models

Neuroprotective and Neurotrophic Actions (Mechanistic Aspects)

This compound exhibits significant neuroprotective and neurotrophic properties that are independent of its cholinesterase-inhibiting activity. Studies utilizing both the (+) and (-) enantiomers of phenserine have demonstrated these effects across various preclinical models, including human SH-SY5Y neuroblastoma cells and primary cultures of neural progenitor cells. nih.govnih.gov

The mechanistic underpinnings of these actions have been traced to the activation of key intracellular signaling cascades. Both neurotrophic and neuroprotective activities are mediated through the protein kinase C (PKC) and the extracellular signal-regulated kinases (ERK) pathways. nih.govnih.govusuhs.edu This was confirmed in studies where the neuroprotective effects of phenserine against oxidative stress (e.g., H₂O₂) and glutamate-induced toxicity were attenuated by inhibitors of PKC and MEK (the upstream kinase for ERK). nih.govplos.org These protective actions are robust and are maintained even in the presence of pathological stressors like toxic amyloid-β peptide. nih.govnih.gov Furthermore, in vivo studies have shown that these mechanisms translate to enhanced neurogenesis and an increase in crucial neurotrophic factors in the brain. nih.govnih.gov

Impact on Protein Expression and Signaling Pathways (e.g., ERK-1/2, BDNF, Bcl-2, Caspase-3, GFAP, MMP-9)

The neuroprotective and neurotrophic effects of this compound are associated with specific and significant alterations in the expression of key proteins and signaling molecules involved in cell survival, apoptosis, and inflammation. In both cellular (in vitro) and animal (in vivo) models of neuronal injury, such as ischemia, (-)-phenserine has been shown to modulate a suite of critical biomarkers. nih.govresearchgate.net

Treatment consistently leads to the phosphorylation and activation of the ERK-1/2 signaling pathway, which is central to its protective mechanisms. nih.govresearchgate.net This activation triggers a cascade of downstream effects, including the upregulation of pro-survival and neurotrophic factors. Notably, phenserine elevates the levels of Brain-Derived Neurotrophic Factor (BDNF) , a key molecule for neuronal survival, growth, and synaptic plasticity. nih.govnih.govnih.govnih.gov

Concurrently, phenserine modulates proteins directly involved in the apoptotic pathway. It increases the expression of the anti-apoptotic protein Bcl-2 while simultaneously decreasing levels of the pro-apoptotic executioner enzyme, activated Caspase-3 . nih.govresearchgate.netnih.gov This shift in the Bcl-2/Caspase-3 balance actively suppresses programmed cell death.

In animal models of brain injury, (-)-phenserine also mitigates neuroinflammation and associated tissue damage. It has been shown to decrease the expression of Glial Fibrillary Acidic Protein (GFAP) , a marker for reactive astrogliosis, and Matrix Metallopeptidase-9 (MMP-9) , an enzyme implicated in the breakdown of the blood-brain barrier during inflammatory states. nih.govresearchgate.netnih.gov

The table below summarizes the observed effects of phenserine on these key signaling molecules and proteins in preclinical models.

| Protein / Pathway | Effect | Model(s) | Associated Action | Reference(s) |

|---|---|---|---|---|

| ERK-1/2 (Phosphorylation) | Increased | SH-SY5Y Cells, Rat MCAO Model | Mediates neuroprotective and neurotrophic signaling | nih.govnih.govnih.govresearchgate.net |

| BDNF | Increased | SH-SY5Y Cells, Rat MCAO Model, Mouse Models | Neurotrophic support, enhanced neurogenesis | nih.govnih.govnih.govresearchgate.netnih.gov |

| Bcl-2 | Increased | SH-SY5Y Cells, Rat MCAO Model | Anti-apoptotic, promotes cell survival | nih.govresearchgate.netnih.gov |

| Activated Caspase-3 | Decreased | SH-SY5Y Cells, Rat MCAO Model | Anti-apoptotic, inhibits programmed cell death | nih.govresearchgate.netnih.gov |

| GFAP | Decreased | Rat MCAO Model | Anti-inflammatory, reduces reactive astrogliosis | nih.govresearchgate.netnih.gov |

| MMP-9 | Decreased | Rat MCAO Model | Protects blood-brain barrier integrity | nih.govresearchgate.netnih.gov |

Metabolic and Pharmacokinetic Research of Phenserine D5 in Preclinical Models

Elucidation of Metabolic Pathways and Metabolite Identification in in vitro Systems (e.g., Liver Microsomes, Hepatocytes)

In vitro models such as liver microsomes and hepatocytes are fundamental tools for predicting the metabolic pathways of drug candidates in humans. springernature.comdls.com These systems contain the primary enzymes responsible for drug metabolism. For Phenserine-d5, these models are used to identify the metabolites formed and to elucidate the biochemical transformations it undergoes.

Metabolic studies in human liver microsomes (HLMs) are particularly useful for investigating Phase I metabolic reactions. mdpi.commdpi.com Hepatocytes, on the other hand, provide a more comprehensive metabolic picture as they contain both Phase I and Phase II enzymes, offering a closer representation of the in vivo liver environment. dls.comxenotech.com The metabolic pathways for this compound are expected to parallel those of unlabeled phenserine (B12825), but the rate at which these pathways proceed is anticipated to be different due to the presence of deuterium (B1214612).

The Cytochrome P450 (CYP) superfamily of enzymes is a major catalyst of Phase I metabolism, responsible for the oxidative biotransformation of a vast number of drugs. nih.govmdpi.com These enzymes introduce or expose functional groups on the parent molecule, preparing it for subsequent metabolic phases. nih.govresearchgate.net The metabolism of many xenobiotics is predominantly handled by the CYP1, CYP2, and CYP3 families. nih.gov

For this compound, CYP enzymes are predicted to play a critical role in its metabolic clearance. The specific isoforms involved would likely be the same as those that metabolize unlabeled phenserine. The deuteration at metabolically labile sites is expected to slow down the rate of CYP-mediated oxidation due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. researchgate.net This would lead to a reduced rate of formation of oxidative metabolites.

Drug metabolism is broadly categorized into Phase I and Phase II reactions. pharmaguideline.comlongdom.org

Phase I Metabolism: These are functionalization reactions that include oxidation, reduction, and hydrolysis. researchgate.net For this compound, oxidative reactions catalyzed by CYP enzymes are the primary expected route of Phase I metabolism. The substitution of hydrogen with deuterium at sites susceptible to oxidation is the key modification intended to slow this process.

Phase II Metabolism: These are conjugation reactions where an endogenous molecule is added to the parent drug or its Phase I metabolite. pharmaguideline.com This process significantly increases the water solubility of the compound, facilitating its excretion. Common conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. Metabolites of this compound, formed during Phase I, are expected to undergo these Phase II transformations to yield more polar and readily excretable products.

Table 1: Predicted Metabolic Transformations of this compound

| Metabolic Phase | Reaction Type | Enzymes Involved (Predicted) | Expected Outcome for this compound |

|---|---|---|---|

| Phase I | Oxidation (e.g., hydroxylation, dealkylation) | Cytochrome P450 (CYP) Isoforms | Slower rate of metabolite formation compared to unlabeled phenserine |

| Phase I | Hydrolysis | Esterases | Rate likely unaffected unless deuteration is at the ester linkage |

| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Conjugation of Phase I metabolites to facilitate excretion |

| Phase II | Sulfation | Sulfotransferases (SULTs) | Conjugation of Phase I metabolites to facilitate excretion |

Comparative Metabolic Stability: this compound vs. Unlabeled Phenserine

A key objective of deuterating phenserine is to improve its metabolic stability. juniperpublishers.com Metabolic stability refers to the susceptibility of a compound to biotransformation, and it is often assessed in vitro using liver microsomes or hepatocytes. springernature.compharmaron.com A compound with higher metabolic stability is cleared more slowly from the body, which can lead to a longer half-life and prolonged therapeutic effect.

The C-D bond is significantly stronger than the C-H bond, making it more resistant to enzymatic cleavage. musechem.com Therefore, this compound is expected to exhibit greater metabolic stability than its non-deuterated counterpart when incubated with liver enzyme systems. This increased stability would manifest as a lower rate of disappearance of the parent compound over time. nih.gov

The magnitude of the KIE on the metabolic clearance of this compound can be determined by comparing its rate of metabolism to that of unlabeled phenserine in in vitro systems. This effect is a direct consequence of the higher activation energy required to break the C-D bond compared to the C-H bond. A significant KIE would confirm that deuteration at specific molecular positions effectively slows metabolic clearance.

Deuteration offers several distinct advantages in the context of metabolic and pharmacokinetic research. unibestpharm.comresearchgate.net

Reduced Metabolite-Mediated Toxicity: In some cases, drug metabolites can be toxic. By slowing the formation of these metabolites—a strategy known as "metabolic shunting"—deuteration can potentially improve the safety profile of a drug. juniperpublishers.comresearchgate.net

Enhanced Bioavailability: Deuteration can decrease first-pass metabolism in the liver, which is the metabolic breakdown of a drug before it reaches systemic circulation. This can result in higher bioavailability of the parent drug. researchgate.net

Intellectual Property: Creating a deuterated version of an existing drug can provide new intellectual property opportunities. unibestpharm.com

Preclinical Pharmacokinetic Studies in Animal Models (in vivo and ex vivo)

Preclinical pharmacokinetic studies in animal models, such as rats, are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. science.gov For unlabeled phenserine, studies in rats have shown that the drug is rapidly absorbed and cleared from the plasma and brain. nih.govresearchgate.net For instance, after intravenous administration in rats, phenserine's half-life was reported to be approximately 12.6 minutes in plasma and 8.5 minutes in the brain. nih.govhuji.ac.ilnih.gov Despite this rapid clearance, phenserine exhibits a long-lasting inhibitory effect on its target enzyme, acetylcholinesterase (AChE), with the inhibition half-life exceeding 8 hours. nih.govresearchgate.netnih.gov

For this compound, it is hypothesized that its pharmacokinetic profile in animal models will be significantly altered compared to the parent compound. The enhanced metabolic stability is expected to translate to a longer pharmacokinetic half-life and increased systemic exposure. These studies are critical for validating the in vitro findings and for predicting the potential pharmacokinetic advantages of this compound in humans.

Table 2: Pharmacokinetic Parameters of Phenserine in Rats and Expected Effects of Deuteration (this compound)

| Pharmacokinetic Parameter | Reported Value for Unlabeled Phenserine (in Rats) | Expected Change for this compound | Rationale |

|---|---|---|---|

| Plasma Half-life (t½) | ~12.6 minutes nih.govnih.gov | Increased | Slower metabolic clearance due to the kinetic isotope effect. |

| Brain Half-life (t½) | ~8.5 minutes nih.govnih.gov | Increased | Slower metabolic clearance within the central nervous system. |

| Oral Bioavailability | ~100% nih.gov | Potentially Increased | Reduced first-pass metabolism in the liver. |

| Systemic Exposure (AUC) | Not specified, but rapid clearance implies lower exposure | Increased | Slower clearance leads to the drug remaining in circulation longer. |

| AChE Inhibition Half-life | >8.25 hours nih.govnih.gov | Likely Unchanged or Prolonged | The pharmacodynamic effect is related to the drug-enzyme dissociation rate, which may not be directly affected by deuteration, but longer drug presence could prolong the effect. |

Absorption and Distribution Kinetics in Animal Tissues (e.g., Brain, Plasma)

Preclinical studies in rodent models demonstrate that phenserine is rapidly absorbed and distributed following administration. nih.govhuji.ac.ildrugbank.com After intravenous (i.v.) dosing in rats, phenserine concentrations in the brain and plasma peak within 5 minutes. nih.govhuji.ac.il A key characteristic of its distribution is a significant preference for brain tissue over systemic circulation. nih.govhuji.ac.il

Drug levels in the brain have been measured to be approximately 8- to 10-fold higher than those in plasma, indicating efficient passage into the central nervous system. nih.govnih.govnih.govscispace.com Despite its rapid uptake, the concentration of phenserine in both brain and plasma declines quickly. nih.govhuji.ac.il Studies comparing intravenous to oral administration in rats suggest a high oral bioavailability, estimated at around 100%. nih.govhuji.ac.ilwikipedia.org

Table 1: Pharmacokinetic Parameters of Phenserine in Rats Following Intravenous Administration

| Parameter | Brain | Plasma |

|---|---|---|

| Time to Peak Concentration (Tmax) | < 5 minutes | < 5 minutes |

| Elimination Half-life (t½) | 8.5 minutes | 12.6 minutes |

| Brain-to-Plasma Ratio | ~10:1 | N/A |

Data compiled from multiple preclinical studies in rats. nih.govhuji.ac.ilnih.govresearchgate.net

Elimination Pathways and Rates in Preclinical Species

The elimination of phenserine from the body is characterized by rapid clearance. nih.govdrugbank.com The pharmacokinetic half-life is short, measured at approximately 12.6 minutes in plasma and 8.5 minutes in the brain of rodents. nih.govhuji.ac.ilnih.govresearchgate.net This rapid clearance minimizes the exposure of body tissues to the drug. nih.govhuji.ac.il

The primary route of metabolism for phenserine occurs in the liver via N-demethylation. wikipedia.orgresearchgate.net This process results in the formation of several active metabolites:

(-)-N1-norphenserine

(-)-N8-norphenserine

(-)-N1,N8-bisnorphenserine

Brain Permeability and Distribution Characteristics

Phenserine demonstrates excellent permeability across the blood-brain barrier. nih.govwikipedia.org This is a critical characteristic for a centrally acting agent and is substantiated by the consistently high brain-to-plasma concentration ratios observed in preclinical models. nih.govnih.gov Ratios have been reported to be as high as 10:1, signifying that the concentration of the drug reaching its target tissue in the brain is substantially higher than in the peripheral circulation. nih.govnih.govnih.govwikipedia.org

This efficient brain penetration is attributed to its nature as a lipophilic, or fat-soluble, compound. nih.gov Furthermore, the primary metabolites of phenserine also readily enter the brain, ensuring that the therapeutic effects are maintained as the parent drug is metabolized. wikipedia.orgresearchgate.net

Table 2: Brain-to-Plasma Ratios of Phenserine and Its Primary Metabolites

| Compound | Brain/Plasma Ratio |

|---|---|

| (-)-Phenserine | ~7:1 to 10:1 |

| (-)-N1-norphenserine | Not Specified |

| (-)-N8-norphenserine | Not Specified |

| (-)-N1,N8-bisnorphenserine | ~1.25:1 |

Data derived from preclinical animal studies. researchgate.net

Bridging Preclinical Pharmacokinetic Data to Theoretical Predictive Models

The translation of preclinical pharmacokinetic (PK) data into predictive models for human application is a cornerstone of modern drug development. patsnap.comeuropeanpharmaceuticalreview.com This process uses the rich dataset gathered from animal studies—encompassing absorption, distribution, metabolism, and excretion (ADME) parameters—to forecast a drug's behavior in humans. patsnap.comresearchgate.net For a compound like phenserine, preclinical data on its high oral bioavailability, rapid clearance, and significant brain penetration are critical inputs for these models. nih.gov

Several modeling approaches are employed to bridge the gap between animal and human data:

Allometric Scaling: This method uses mathematical models to extrapolate PK parameters from animals to humans based on differences in body size and metabolic rate. patsnap.comnih.govresearchgate.net It requires PK data from at least three different animal species to improve the accuracy of the prediction. nih.govresearchgate.net

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are more complex simulations that incorporate physiological and biochemical data from both animals and humans (e.g., organ blood flow, enzyme activity). patsnap.comnih.gov These models can simulate drug concentration over time in various tissues and are particularly useful for predicting the impact of intrinsic and extrinsic factors on drug disposition. europeanpharmaceuticalreview.com

The goal of these predictive models is to estimate an appropriate and safe starting dose for first-in-human clinical trials, optimize dosing regimens, and anticipate potential drug-drug interactions. patsnap.com The desirable preclinical profile of phenserine—specifically its rapid clearance paired with a long duration of action—is a key finding that these models would leverage to design efficient and safe clinical study protocols. nih.govnih.gov

Advanced Analytical Methodologies for Phenserine D5 Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the principal analytical technique for the quantification of Phenserine (B12825) and its metabolites in biological samples, with Phenserine-d5 playing a pivotal role as an internal standard.

Quantification of this compound in Biological Matrices (Preclinical Samples)

The development of sensitive and reliable LC-MS/MS methods is crucial for characterizing the pharmacokinetic profile of Phenserine in preclinical models. These methods are validated to ensure they meet the rigorous standards for accuracy, precision, and sensitivity required for regulatory submissions. For instance, a ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed and validated for the simultaneous determination of phenserine and its two active metabolites, N1-benzylnorserine and N1-norserine, in rat plasma. This method utilized this compound as the internal standard to correct for matrix effects and variations in sample processing.

The chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic component such as acetonitrile (B52724) or methanol (B129727). The mass spectrometer is operated in the positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM) to ensure high selectivity and sensitivity.

Table 1: Example UPLC-MS/MS Method Parameters for Phenserine Analysis in Rat Plasma

| Parameter | Value |

| Analytical Column | Acquity UPLC BEH C18 |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| Monitored Transition (Phenserine) | m/z 379.2 → 260.1 |

| Monitored Transition (this compound) | m/z 384.2 → 260.1 |

Applications of Stable Isotope Labeled Internal Standards (SIL-IS)

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard in quantitative bioanalysis using mass spectrometry. A SIL-IS has nearly identical physicochemical properties to the analyte of interest, meaning it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. However, its difference in mass allows it to be distinguished by the mass spectrometer. This co-elution and similar behavior ensure that any sample-to-sample variability during extraction, chromatography, or ionization is effectively normalized, leading to highly accurate and precise quantification.

In the analysis of Phenserine, this compound is added to biological samples at a known concentration at the beginning of the sample preparation process. The ratio of the peak area of Phenserine to the peak area of this compound is then used to calculate the concentration of Phenserine in the original sample. This approach mitigates the impact of ion suppression or enhancement, which are common challenges in the analysis of complex biological matrices like plasma, brain homogenates, and cerebrospinal fluid (CSF).

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Profiling

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is a powerful tool for identifying and profiling the metabolites of drugs like Phenserine. Unlike tandem mass spectrometry which often relies on pre-selected mass transitions, HRMS provides accurate mass measurements of precursor and product ions, enabling the determination of elemental compositions. This capability is invaluable for identifying unknown metabolites. While this compound is primarily used as an internal standard for quantification, its well-defined isotopic shift can also aid in distinguishing drug-related material from endogenous matrix components in full-scan HRMS data.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Research

While LC-MS/MS is the predominant technique for the analysis of non-volatile and thermally labile compounds like Phenserine, Gas Chromatography-Mass Spectrometry (GC-MS) can have niche applications. For GC-MS analysis, compounds generally require derivatization to increase their volatility and thermal stability. While there is limited specific literature on the GC-MS analysis of this compound, this technique could potentially be employed for the analysis of specific, more volatile metabolites or for orthogonal confirmation of results obtained by LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation and purity assessment of synthesized compounds, including this compound. ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the molecule by providing detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For this compound, NMR would be used to confirm the successful incorporation of the five deuterium (B1214612) atoms at the intended positions on the N-phenyl ring. The purity of a this compound standard can also be assessed by NMR, often using a quantitative NMR (qNMR) approach with a certified reference material.

Bioanalytical Method Development for Complex Research Matrices

Developing robust bioanalytical methods for complex matrices such as brain tissue and cerebrospinal fluid presents unique challenges. These matrices have different compositions and are often available in smaller volumes compared to plasma. Method development requires careful optimization of sample preparation techniques to ensure efficient extraction of the analyte and internal standard while minimizing matrix interference.

Techniques such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed. For brain tissue, an additional homogenization step is required. The choice of extraction technique depends on the physicochemical properties of the analyte and the nature of the matrix. The use of a SIL-IS like this compound is particularly critical in these complex matrices to compensate for the higher potential for variability in extraction recovery and more pronounced matrix effects. The validation of these methods must demonstrate acceptable performance for all relevant parameters, including selectivity, sensitivity, accuracy, precision, recovery, and matrix effect.

Sample Preparation and Matrix Effects

Effective sample preparation is crucial for accurate and reproducible results in bioanalysis. The primary goal is to isolate the analyte and its internal standard from the complex biological matrix, such as plasma or cerebrospinal fluid, while minimizing interferences that can adversely affect the analysis. researchgate.net

Sample Preparation Techniques:

Commonly employed sample preparation techniques for small molecules like Phenserine and its deuterated internal standard, this compound, from biological samples include:

Protein Precipitation (PPT): This is a rapid and straightforward method where a solvent like acetonitrile or methanol is added to the plasma sample to denature and precipitate proteins. The supernatant, containing the analyte and internal standard, is then collected for analysis.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte and internal standard from the aqueous biological sample into an immiscible organic solvent. This technique offers a cleaner extract compared to PPT.

Solid-Phase Extraction (SPE): SPE provides a more selective and cleaner sample by utilizing a solid sorbent to retain the analyte and internal standard, which are then eluted with a suitable solvent. This method is highly effective at removing interfering substances.

The choice of method depends on the required sensitivity, the complexity of the matrix, and the desired throughput of the assay.

Matrix Effects:

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, arising from co-eluting endogenous components of the biological sample that can either suppress or enhance the ionization of the analyte and internal standard. researchgate.net This can lead to inaccurate quantification. The use of a stable isotope-labeled internal standard like this compound is the preferred approach to mitigate matrix effects. aptochem.comscispace.com Since this compound is chemically identical to Phenserine, it co-elutes and experiences the same matrix effects. aptochem.com By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by matrix effects can be effectively compensated for. biopharmaservices.comnih.gov

Below is a table illustrating typical recovery and matrix effect data for a hypothetical validated bioanalytical method for Phenserine using this compound as an internal standard.

| Analyte | Quality Control Level | Mean Recovery (%) | Coefficient of Variation (%) | Mean Matrix Effect (%) | Coefficient of Variation (%) |

| Phenserine | Low | 92.5 | 3.1 | 98.7 | 2.5 |

| Medium | 94.2 | 2.5 | 101.2 | 1.8 | |

| High | 93.8 | 2.8 | 99.5 | 2.1 |

This table presents illustrative data typical for a validated LC-MS/MS assay and does not represent actual experimental results for this compound.

Automation Techniques in Bioanalysis

High-throughput screening and the analysis of large numbers of samples from clinical trials necessitate the use of automation in bioanalysis. aptochem.combiopharmaservices.com Automating sample preparation and analysis workflows offers several advantages, including increased throughput, improved reproducibility, and reduced human error.

Automated Liquid Handling Systems:

Robotic liquid handling systems can automate the precise transfer of samples, reagents, and internal standards, which is particularly beneficial for techniques like protein precipitation and solid-phase extraction in 96-well plate formats. This ensures consistency across a large batch of samples.

Online SPE-LC-MS/MS:

A more integrated approach involves online SPE coupled directly with the LC-MS/MS system. In this setup, the biological sample is injected, and the analyte and this compound are automatically trapped and concentrated on a small SPE column. The retained compounds are then eluted directly into the analytical LC column for separation and subsequent detection by the mass spectrometer. This technique significantly reduces manual sample handling and analysis time.

The benefits of automation in the bioanalysis of Phenserine with this compound as an internal standard are summarized in the table below.

| Feature | Manual Processing | Automated Processing |

| Throughput | Lower, limited by individual operator capacity. | Significantly higher, capable of processing hundreds of samples per day. |

| Reproducibility | Prone to inter-operator variability. | High, with minimal deviation between samples and batches. |

| Sample Tracking | Manual, with a higher risk of errors. | Barcode-based, ensuring positive sample identification. |

| Contamination Risk | Higher due to increased manual handling. | Minimized through a closed and controlled environment. |

The integration of advanced sample preparation techniques with automation is essential for the robust and efficient bioanalysis of Phenserine, with this compound playing a critical role in ensuring the accuracy and reliability of the quantitative data.

Theoretical and Computational Insights into this compound: A Focused Review

Detailed computational analyses, including molecular docking, quantum chemical calculations, and molecular dynamics simulations, are pivotal in modern drug discovery. However, a comprehensive body of publicly available research specifically detailing these theoretical investigations for this compound is not readily found in the scientific literature. While extensive research exists for the parent compound, phenserine, and its analogs, specific computational studies on the deuterated form, this compound, are not extensively documented.

This article aims to provide a structured overview of the theoretical and computational research methodologies that would be applied to this compound, based on established practices in computational chemistry and drug design. The following sections outline the types of studies that would be essential to characterize the molecular interactions and properties of this deuterated compound.

Comparative Academic Investigations of Phenserine D5 with Unlabeled Phenserine and Analogues

Differential Mechanistic Insights from Deuterium (B1214612) Labeling

The substitution of hydrogen with its heavier, stable isotope deuterium in drug molecules, a process known as deuteration, can offer profound insights into the mechanisms of drug action and metabolism. In the case of Phenserine-d5, where five hydrogen atoms on the phenyl ring are replaced with deuterium, this isotopic labeling serves as a powerful tool to probe the intricacies of its interaction with its biological targets and metabolic enzymes. lgcstandards.comcerilliant.com

Deuteration can lead to a kinetic isotope effect (KIE), which is a change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org This effect arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower vibrational frequency, thus requiring more energy to break. wikipedia.org Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. wikipedia.org

By strategically placing deuterium atoms at sites susceptible to metabolic transformation, researchers can investigate the rate-limiting steps in a drug's metabolism. For instance, if the hydroxylation of the phenyl ring is a key metabolic pathway for phenserine (B12825), the presence of deuterium in this compound would be expected to slow down this process. researchgate.net Observing a significant KIE would provide strong evidence for the involvement of that specific metabolic pathway. wikipedia.orgnih.gov

Contrasting Metabolic Fates and Implications for Preclinical Studies

The introduction of deuterium into the phenserine structure is anticipated to alter its metabolic fate, which has significant implications for preclinical research. The primary routes of metabolism for many drugs involve oxidation by cytochrome P450 (CYP) enzymes. nih.gov If the phenyl ring of phenserine is a major site of CYP-mediated oxidation, the stronger C-D bonds in this compound would be more resistant to this metabolic process. nih.gov

This "metabolic switching" can lead to several observable differences in preclinical studies:

Increased Half-Life: A slower rate of metabolism would likely result in a longer plasma half-life for this compound compared to its unlabeled counterpart. nih.govresearchgate.net This could potentially lead to a more sustained therapeutic effect.

Altered Metabolite Profile: The inhibition of one metabolic pathway may lead to the enhancement of others. Consequently, the relative abundance of different metabolites of this compound could differ significantly from that of phenserine. This provides a valuable opportunity to study alternative metabolic pathways that might be minor or unobservable with the unlabeled drug.

Reduced Formation of Reactive Metabolites: In some cases, drug metabolism can lead to the formation of reactive, potentially toxic metabolites. If the deuterated positions on this compound are involved in such bioactivation pathways, its use could lead to a reduction in the formation of these harmful species.

Advantages of this compound as a Research Tool and Internal Standard

Deuterated compounds like this compound are invaluable tools in various stages of drug discovery and development, particularly in bioanalytical and metabolic research. clearsynth.com

One of the most significant applications of this compound is as an internal standard for quantitative analysis, especially in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). texilajournal.comresearchgate.netlcms.cz An ideal internal standard should have physicochemical properties very similar to the analyte of interest to compensate for variations during sample preparation, chromatography, and ionization. aptochem.com

Key advantages of using this compound as an internal standard include:

Co-elution with the Analyte: this compound and unlabeled phenserine have nearly identical chromatographic retention times, ensuring that they experience the same matrix effects. aptochem.com

Similar Extraction Recovery: The deuterated and unlabeled forms behave almost identically during sample extraction procedures. aptochem.com

Distinct Mass-to-Charge Ratio (m/z): The five deuterium atoms in this compound give it a mass that is 5 Daltons higher than phenserine, allowing for their simultaneous but distinct detection by a mass spectrometer. lgcstandards.com

This use of a stable isotope-labeled internal standard is considered the gold standard for bioanalytical assays, leading to highly accurate and precise quantification of the drug in complex biological matrices like plasma, cerebrospinal fluid, and tissue homogenates. clearsynth.comtexilajournal.com

Beyond its role as an internal standard, this compound is a critical research tool for:

Metabolite Identification: By comparing the mass spectra of metabolites from both phenserine and this compound, researchers can more easily identify and characterize the chemical structures of the metabolites.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: The ability to accurately measure drug concentrations allows for the establishment of robust relationships between drug exposure and its pharmacological effects. nih.govresearchgate.net

Table 1: Comparison of Properties for Use as an Internal Standard

| Property | This compound | Unlabeled Phenserine | Ideal Internal Standard Characteristics |

|---|---|---|---|

| Chromatographic Retention Time | Nearly identical to unlabeled phenserine | Analyte | Co-elutes with the analyte |

| Extraction Recovery | Nearly identical to unlabeled phenserine | Analyte | Same as the analyte |

| Mass-to-Charge Ratio (m/z) | Distinctly higher than unlabeled phenserine | Analyte | Different from the analyte for selective detection |

| Chemical Properties | Very similar to unlabeled phenserine | Analyte | Similar to the analyte |

Impact of Deuteration on Enzyme-Drug Dissociation Kinetics

The interaction between a drug and its target enzyme is a dynamic process characterized by association (on-rate) and dissociation (off-rate) constants. The duration of a drug's effect is often more closely related to its dissociation rate from the enzyme than its plasma half-life. Phenserine is a reversible, non-competitive inhibitor of AChE. nih.govnih.gov The stability of the enzyme-inhibitor complex is a key determinant of its long duration of action. researchgate.net

Deuteration of the phenyl ring in this compound can potentially influence the kinetics of its dissociation from the AChE active site. nih.govresearchgate.net The binding of phenserine to AChE involves hydrophobic and electrostatic interactions. scbt.com While the C-D bonds are not directly involved in the carbamoylation reaction with the serine residue in the active site, their altered vibrational modes and the subtle changes in electron distribution they may cause could affect the non-covalent interactions that stabilize the enzyme-inhibitor complex. scbt.com

A slower dissociation rate (a lower k_off) would mean that this compound remains bound to the enzyme for a longer period, prolonging its inhibitory effect. This can be investigated using techniques like surface plasmon resonance or by detailed kinetic analysis of enzyme activity over time. mdpi.com

The kinetic isotope effect can also provide insights into the transition state of the enzyme-inhibitor interaction. nih.gov By measuring the rates of association and dissociation for both this compound and phenserine, researchers can gain a more detailed understanding of the forces that govern the binding and release of the inhibitor from the enzyme. wikipedia.orgnih.gov

Table 2: Potential Impact of Deuteration on AChE Inhibition Kinetics

| Kinetic Parameter | Unlabeled Phenserine | This compound (Hypothesized) | Implication |

|---|---|---|---|

| Association Rate (k_on) | Baseline | Potentially altered | Changes in the initial binding interaction |

| Dissociation Rate (k_off) | Baseline | Potentially slower | Longer duration of enzyme inhibition |

| Inhibition Constant (K_i) | Baseline | Potentially lower | Increased binding affinity |

Future Research Trajectories and Academic Applications of Phenserine D5

Development of Deuterated Analogues for Enhanced Research Utility

The development of deuterated analogues of existing drug candidates is a burgeoning area of pharmaceutical science. alfa-chemistry.com This process involves the selective replacement of hydrogen atoms with deuterium (B1214612) at specific positions within a molecule. informaticsjournals.co.in This substitution can significantly alter the molecule's metabolic profile due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows the rate of metabolic reactions that involve the cleavage of that bond. alfa-chemistry.comijeat.org

For a research compound like Phenserine (B12825), which has a relatively short pharmacokinetic half-life, this approach is particularly valuable. nih.gov Creating a suite of deuterated analogues, including Phenserine-d5, offers several advantages for research purposes:

Metabolic Stability: Deuteration at metabolically vulnerable sites can slow down the breakdown of the compound by enzymes, such as the cytochrome P450 family. portico.orgresearchgate.net This results in a more stable molecule with a longer half-life in vitro and in vivo, which is advantageous for long-duration experiments designed to study chronic effects or target engagement. informaticsjournals.co.inijeat.org

Reduced Metabolite Complexity: By blocking or slowing specific metabolic pathways, deuteration can lead to a simpler metabolite profile. alfa-chemistry.com This simplifies the analysis of experimental results by reducing the number of active or confounding metabolites that need to be tracked and characterized.

The development of these analogues provides researchers with a toolkit of probes that have subtly different, but predictable, pharmacokinetic properties, thereby enhancing their utility in a wide range of research settings.

Table 1: General Comparison of Parent Compound vs. Deuterated Analogue Properties

| Property | Standard Compound (e.g., Phenserine) | Deuterated Analogue (e.g., this compound) | Rationale |

|---|---|---|---|

| Chemical Structure | Contains protium (B1232500) (¹H) atoms | Specific ¹H atoms replaced with deuterium (²H) | Isotopic substitution informaticsjournals.co.in |

| Molecular Weight | Lower | Slightly higher | Addition of neutrons in deuterium atoms informaticsjournals.co.in |

| Receptor Binding | Generally identical | Generally identical | Isotopic substitution does not typically alter pharmacodynamic interactions tandfonline.com |

| Metabolic Rate | Standard rate, dependent on structure | Often slower at the site of deuteration | Stronger C-D bond compared to C-H bond (Kinetic Isotope Effect) alfa-chemistry.com |

| Pharmacokinetic Half-Life | Shorter | Potentially longer | Reduced rate of metabolism and clearance informaticsjournals.co.inijeat.org |

| Research Utility | Study of acute effects, baseline pharmacology | Mechanistic studies, pharmacokinetic analysis, internal standard medchemexpress.comacs.orgunam.mx |

Application of this compound as a Probe in Complex Biological Systems

Stable isotope-labeled compounds are indispensable tools for tracing and quantifying molecules within complex biological environments. medchemexpress.commoravek.com this compound is ideally suited for application as a molecular probe in various research contexts, particularly those leveraging mass spectrometry. acs.org

The key application is its use as an internal standard for quantitative analysis. unam.mx In studies aiming to measure the concentration of Phenserine in biological samples (e.g., plasma, cerebrospinal fluid, or brain tissue), a known amount of this compound is added to the sample. nih.gov Because this compound is chemically identical to Phenserine, it behaves similarly during sample extraction and ionization in the mass spectrometer. However, its slightly higher mass allows it to be distinguished from the non-labeled compound. This technique, known as stable isotope dilution analysis, corrects for sample loss during preparation and variations in instrument response, enabling highly accurate and precise quantification of the parent drug. metsol.com

Furthermore, this compound can serve as a tracer to map the absorption, distribution, metabolism, and excretion (ADME) of the drug. acs.orgmetsol.com By administering this compound, researchers can follow its journey through an organism, differentiate it from endogenously present molecules, and identify and quantify its metabolic products. acs.org This is crucial for understanding how the compound reaches its target in the central nervous system and how it is cleared from the body. nih.gov

Integration into Advanced Preclinical Assay Development

The development of robust and reliable preclinical assays is fundamental to drug discovery and pharmacological research. This compound is a critical component for enhancing the quality and precision of these assays. moravek.comnih.gov

In preclinical pharmacokinetic studies, co-administering intravenous this compound with an oral dose of non-labeled Phenserine allows for the precise determination of absolute bioavailability. This "intravenous spike-in" method is a gold standard for pharmacokinetic characterization. nih.gov

Moreover, this compound facilitates the development of high-throughput screening assays. For instance, in studies evaluating potential drug-drug interactions, cultured cells or liver microsomes can be incubated with Phenserine and a candidate interacting drug. portico.org Using this compound as an internal standard in the subsequent LC-MS/MS analysis allows for the rapid and accurate quantification of how Phenserine's metabolism is affected. acs.org This enables researchers to efficiently screen large libraries of compounds for potential metabolic interactions. This approach is also vital for characterizing the enzymatic pathways responsible for the drug's breakdown. researchgate.net

Exploration of Kinetic Isotope Effects for Mechanistic Elucidation in Biological Pathways

The kinetic isotope effect (KIE) is not only a principle to be exploited for altering pharmacokinetics but also a powerful tool for mechanistic investigation. portico.orgunam.mx The KIE is observed when the rate of a reaction is slowed by the substitution of a heavier isotope at a position where a bond is broken in the rate-determining step of that reaction. nih.govnih.gov

By comparing the metabolic rates of Phenserine and this compound, researchers can gain fundamental insights into Phenserine's metabolic pathways. portico.org If the metabolism of this compound is significantly slower than that of Phenserine, it provides strong evidence that the cleavage of the C-H bond at the deuterated position is a critical, rate-limiting step in its biotransformation. researchgate.net This information helps to pinpoint the exact "soft spots" on the molecule that are targeted by metabolic enzymes. nih.gov

This application has profound implications for understanding the compound's dual mechanism of action. drugbank.comresearchgate.net For example, researchers could investigate whether the metabolic pathway of Phenserine influences its ability to modulate APP processing. By using this compound to slow metabolism, it may be possible to disentangle the effects of the parent compound from those of its metabolites, providing a clearer picture of the specific molecular interactions that lead to its observed biological effects on both acetylcholinesterase and APP synthesis. nih.gov

Table 2: Potential Academic Research Applications of this compound

| Research Area | Application of this compound | Objective |

|---|---|---|

| Neuropharmacokinetics | Internal standard for LC-MS/MS | To accurately quantify Phenserine levels in brain tissue and cerebrospinal fluid. acs.orgmetsol.com |

| Drug Metabolism | Tracer in in-vitro and in-vivo studies | To identify metabolic pathways and characterize resulting metabolites. acs.org |

| Mechanistic Studies | Probe for Kinetic Isotope Effect (KIE) analysis | To determine the rate-limiting steps in Phenserine's metabolism and clarify structure-activity relationships. portico.orgresearchgate.net |

| Preclinical Bioavailability | Intravenous tracer alongside oral non-labeled drug | To precisely calculate the absolute oral bioavailability of Phenserine. nih.gov |

| Biomarker Assays | Tool for validating assays measuring target engagement | To ensure the accurate measurement of Phenserine's effect on biological markers like Aβ levels. moravek.comresearchgate.net |

Q & A

Q. What novel methodologies validate this compound’s mechanism of action in multimodal Alzheimer’s therapies?

- Methodological Guidance: Integrate multi-omics approaches (proteomics, metabolomics) with behavioral data in animal models. Use network pharmacology to identify synergistic targets (e.g., amyloid clearance + neuroinflammation pathways). Design fractional factorial experiments to isolate deuterium-specific contributions .

Key Considerations

- Ethical Compliance : Adhere to institutional guidelines for animal studies and data integrity. Document deuterium’s environmental impact in synthesis waste streams .

- Literature Synthesis : Use systematic review tools (e.g., PRISMA) to map this compound’s research landscape, prioritizing high-impact journals and avoiding non-peer-reviewed sources .

- Contradiction Management : Apply Bradford Hill criteria to assess causality in conflicting data, emphasizing dose-response and biological plausibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.